Cerium(IV) fluoride hydrate

Thermal Analysis Rare-Earth Tetrafluorides Thermolysis

Cerium(IV) fluoride hydrate (CAS 60627-09-0, CeF₄·xH₂O) is the hydrated form of cerium tetrafluoride, a rare-earth metal fluoride in which cerium is stabilized in its highest oxidation state (+4). It is a white crystalline powder, insoluble in water but slowly hydrolyzed by cold water.

Molecular Formula CeF4H2O
Molecular Weight 234.125 g/mol
CAS No. 60627-09-0
Cat. No. B6356974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(IV) fluoride hydrate
CAS60627-09-0
Molecular FormulaCeF4H2O
Molecular Weight234.125 g/mol
Structural Identifiers
SMILESO.F[Ce](F)(F)F
InChIInChI=1S/Ce.4FH.H2O/h;4*1H;1H2/q+4;;;;;/p-4
InChIKeyLBKPYHDQRHZOTL-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium(IV) Fluoride Hydrate (CAS 60627-09-0) – Core Identity and Procurement Baseline


Cerium(IV) fluoride hydrate (CAS 60627-09-0, CeF₄·xH₂O) is the hydrated form of cerium tetrafluoride, a rare-earth metal fluoride in which cerium is stabilized in its highest oxidation state (+4). It is a white crystalline powder, insoluble in water but slowly hydrolyzed by cold water [1]. The compound is isostructural to actinide tetrafluoride hydrates such as PuF₄·1.6H₂O [2], making it a valuable non-radioactive surrogate for transuranic chemistry. Its combination of high oxidation potential and fluorinating capability places it at the center of advanced material synthesis, optical coating deposition, and heterogeneous catalysis.

Why Cerium(IV) Fluoride Hydrate Cannot Be Replaced by CeF₃, CeO₂, or Other Metal Tetrafluorides Without Performance Loss


Generic substitution of CeF₄·xH₂O with cerium(III) fluoride (CeF₃), cerium(IV) oxide (CeO₂), or even other tetravalent metal fluorides (PrF₄, TbF₄) is not possible without measurable performance deterioration. CeF₄·xH₂O uniquely combines the strong oxidizing power of Ce(IV) with fluoride-ion reactivity; CeF₃ lacks the oxidative drive, while CeO₂ lacks both fluoride content and the specific crystal chemistry needed for fluorination reactions . Compared to its closest tetrafluoride analogs, PrF₄ and TbF₄, CeF₄·xH₂O exhibits superior thermal stability and retains molecular integrity under conditions where its analogs rapidly decompose with fluorine gas evolution [1]. These differences translate into quantifiable advantages in catalyst lifetime, film quality, and reaction selectivity that are documented in the head‑to‑head evidence that follows.

Quantitative Head‑to‑Head Evidence That Differentiates Cerium(IV) Fluoride Hydrate from Its Closest Analogs


CeF₄·xH₂O Exhibits the Highest Thermal Stability Among Rare‑Earth Tetrafluorides, Retaining Molecular Integrity up to 900 °C

CeF₄·xH₂O (via its anhydrous counterpart) decomposes only moderately at 800–900 °C, whereas PrF₄ and TbF₄ decompose with evolution of F₂ gas before significant vaporization occurs [1]. Quantitative thermolysis data show that CeF₄ decomposes in the range 470–670 K, while PrF₄ already decomposes above 360 K, and TbF₄ releases fluorine well below its vaporization point [2].

Thermal Analysis Rare-Earth Tetrafluorides Thermolysis

CeF₄·xH₂O Outperforms CeO₂, CeF₃, and Elemental Ce in Solid‑State Hydrogen Storage, Fully Suppressing NH₃ Emission

In a systematic head‑to‑head study, CeF₄ was compared with CeO₂, CeF₃, and elemental Ce as additives to LiNH₂–LiH hydrogen storage composites. Only CeF₄ (1 wt%) fully suppressed NH₃ emission during hydrogen absorption‑desorption cycling, while simultaneously reducing the dehydrogenation temperature [1]. The other additives did not achieve complete NH₃ suppression, leading to progressive capacity loss.

Hydrogen Storage Catalysis Cerium Additives

CeF₄·xH₂O + H₂SO₄ Etchant Produces Extremely Uniform Microporous Silicon Films Compared to FeCl₃ or V₂O₅ Systems

Stain etching of silicon with CeF₄·xH₂O dissolved in H₂SO₄ yields extremely uniform microporous silicon films, whereas FeCl₃‑based etchants produce dual‑layer structures and V₂O₅‑based etchants generate less uniform morphologies [1]. The CeF₄·xH₂O etchant showed virtually no initiation time, and visible photoluminescence developed after several days of air exposure, indicating a distinct pore‑formation mechanism.

Porous Silicon Stain Etching Uniform Film Formation

CeF₄·xH₂O Offers a Lower Refractive Index (1.5 at 589 nm) than CeF₃ (1.63 at 550 nm), Enhancing Anti‑Reflective Coating Performance

Measured refractive index values for CeF₄·xH₂O are 1.5 at 589 nm , whereas CeF₃ exhibits refractive indices in the range 1.62–1.68 across the visible spectrum . The approximate Δn of 0.13 provides a significantly lower index contrast in multilayer anti‑reflective stacks, enabling broader bandwidth coatings.

Optical Coatings Refractive Index Anti-Reflective

CeF₄·xH₂O Forms the First‑Ever Crystal Structure of a Cerium Fluoride Hydrate Family, Isostructural to U₃F₁₂·H₂O and Np₃F₁₂·H₂O

Hydrothermal treatment of CeF₄·H₂O in 1 M HF at 220 °C yields a new compound (CeF₄)₃·H₂O (Ce₃F₁₂·H₂O) with a noncentrosymmetric monoclinic structure (space group Cm, Z = 4) [1]. This represents the first crystal structure ever determined for a cerium fluoride hydrate, and it is isostructural to the actinide hydrates U₃F₁₂·H₂O and Np₃F₁₂·H₂O.

Crystallography Hydrate Structure Actinide Analogs

High‑Value Application Scenarios Where Cerium(IV) Fluoride Hydrate Delivers Verifiable Advantages Over Analogs


High‑Temperature Optical Coating Deposition for Lenses and Mirrors

The superior thermal stability of CeF₄·xH₂O up to 800–900 °C [1] enables its use in evaporation‑based optical coating processes (e‑beam, Ta, W sources) without premature decomposition. Its lower refractive index (1.5 vs. 1.63 for CeF₃) makes it the preferred low‑index material in anti‑reflective multilayer stacks, improving transmission bandwidth and durability.

Next‑Generation Solid‑State Hydrogen Storage Materials

CeF₄·xH₂O, when used as a 1 wt% additive to LiNH₂–LiH composites, fully suppresses NH₃ emission and lowers the dehydrogenation temperature compared to CeO₂, CeF₃, and Ce metal alternatives [2]. This addresses the critical bottleneck of ammonia contamination in amide‑hydride hydrogen storage systems, directly improving cyclability and purity for automotive or stationary storage applications.

Precision Porous Silicon Fabrication for Sensors and Optoelectronics

The CeF₄ + H₂SO₄ stain etchant produces extremely uniform microporous silicon films without the initiation time or dual‑layer artifacts observed with FeCl₃ or V₂O₅ etchants [3]. This uniformity is essential for reproducible photoluminescent sensor arrays and drug‑delivery nanostructures where pore‑size control dictates performance.

Non‑Radioactive Actinide Surrogate for Nuclear Fuel Cycle Modeling

The newly determined crystal structure of Ce₃F₁₂·H₂O, isostructural to U₃F₁₂·H₂O and Np₃F₁₂·H₂O [4], establishes CeF₄·xH₂O as a structurally validated, non‑radioactive Ce(IV) surrogate. This enables safe, bench‑top investigation of actinide hydrate formation, stability, and reactivity relevant to reprocessing and waste‑form development.

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